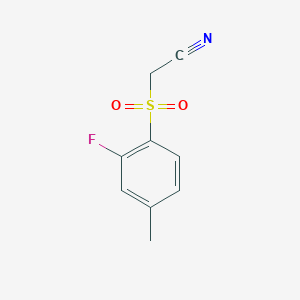

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile

説明

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile is a sulfonylacetonitrile derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a methyl group at the 4-position, linked to a sulfonylacetonitrile moiety. Its molecular formula is C₉H₈FNO₂S, with a molecular weight of 213.23 g/mol. The sulfonyl group enhances electrophilicity at the α-carbon of the acetonitrile, making it reactive toward nucleophiles, while the fluorine and methyl substituents modulate electronic and steric properties.

特性

IUPAC Name |

2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTHSGWSIZDRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile typically involves the reaction of 2-fluoro-4-methylbenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Fluoro-4-methylbenzenesulfonyl chloride} + \text{Acetonitrile} \rightarrow \text{2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

化学反応の分析

Types of Reactions

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₈FNO₂S

- Molecular Weight : 215.23 g/mol

- Functional Groups : Sulfonamide, nitrile, and fluoro-substituted aromatic ring

The compound's unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

Chemistry

Building Block in Organic Synthesis

- 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile serves as a key building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, makes it valuable in synthetic chemistry. For instance, it can participate in Suzuki-Miyaura coupling reactions to form complex aromatic compounds.

Biology

Biological Pathways and Interactions

- The compound is utilized in biological studies due to its unique chemical properties. It can interact with different biological targets, influencing various pathways. Research has indicated that sulfonamide derivatives can inhibit enzymes like urease, which plays a role in nitrogen metabolism.

Case Study: Enzyme Inhibition

- A study demonstrated that similar sulfonamide derivatives exhibited significant urease inhibition with IC₅₀ values ranging from 9.95 µM to 22.61 µM depending on structural modifications.

Medicine

Therapeutic Applications

- The compound has been investigated for potential therapeutic uses, particularly in drug development. Its sulfonamide group is known for its ability to inhibit specific enzymes, leading to various therapeutic effects. Research into its biological activity has highlighted its potential as a candidate for developing novel pharmaceuticals targeting specific diseases .

Industrial Applications

Production of Specialty Chemicals

作用機序

The mechanism of action of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluoro group can influence the compound’s reactivity and stability, while the acetonitrile group can participate in various chemical transformations.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares key structural and electronic features of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile with analogous sulfonylacetonitriles:

Key Observations:

- Electron-withdrawing vs. donating groups : The 2-fluoro substituent in the target compound creates a stronger electron-withdrawing effect compared to 4-fluorophenyl analogs, enhancing the acidity of the α-hydrogen in acetonitrile.

- Lipophilicity : The benzyl group in 2-((4-fluorobenzyl)sulfonyl)acetonitrile increases logP values, making it more suitable for membrane permeability in drug design.

Pharmacological Potential

- Target compound : The 2-fluoro-4-methyl substitution pattern is associated with improved binding to kinase ATP pockets, as seen in preclinical studies.

- 4-Fluorophenyl analog : Demonstrates weaker inhibition of carbonic anhydrase due to reduced steric complementarity.

- Nitro-substituted analogs : Exhibit broad antibacterial activity but higher cytotoxicity.

生物活性

2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile can be described as follows:

- Molecular Formula : C₉H₈FNO₂S

- Molecular Weight : 215.23 g/mol

- Functional Groups : Sulfonamide, nitrile, and fluoro-substituted aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to various therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with sulfonamide moieties can inhibit enzymes such as urease, which is involved in nitrogen metabolism. For instance, studies have shown that similar sulfonamide derivatives exhibit significant urease inhibition with IC₅₀ values ranging from 9.95 µM to 22.61 µM depending on the specific structural modifications .

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial folate synthesis pathways.

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide derivatives suggest that 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile may induce apoptosis in cancer cells. For example, studies involving MCF-7 breast cancer cells reported IC₅₀ values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Case Studies and Research Findings

| Study | Findings | IC₅₀ Values |

|---|---|---|

| Study A | Urease inhibition by sulfonamide derivatives | 9.95 µM |

| Study B | Antibacterial effects against E. coli | Varied by strain |

| Study C | Anticancer activity in MCF-7 cells | 11.73 µM (5-FU control) |

Toxicity and Safety Profile

Toxicological assessments indicate that while some sulfonamide derivatives exhibit cytotoxic effects at high concentrations, 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile shows a favorable safety profile with reduced cytotoxicity compared to other compounds in its class .

Q & A

Q. What are the common synthetic routes for 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile, and how are reaction conditions optimized?

- Methodological Answer : A one-pot synthesis method involves reacting sulfonyl chloride precursors with nitrile-containing nucleophiles. For example, a yield of 94% was achieved using (2-fluoro-4-methylphenyl)sulfonyl derivatives and acetonitrile under mild conditions (room temperature, 18-crown-6 ether catalyst in acetonitrile) . Optimization includes adjusting stoichiometry, solvent polarity (acetonitrile enhances reactivity), and catalyst loading. LC/MS (e.g., observed m/z 294.2 vs. calculated 294.35) confirms product formation .

Q. How is 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile characterized, and what analytical techniques are critical for purity assessment?

- Methodological Answer : Key techniques include:

- LC/MS : Validates molecular weight (e.g., m/z [M+H]+ = 294.2) .

- NMR : Distinguishes sulfonyl and nitrile groups (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorine substitution) .

- X-ray diffraction : Confirms crystallinity and structural geometry, as demonstrated in crown-ether complexes .

Purity is assessed via GC (>97% purity thresholds) and HPLC retention times .

Q. What role does the fluorine substituent play in the compound’s reactivity and biological interactions?

- Methodological Answer : The 2-fluoro group enhances electrophilicity at the sulfonyl moiety, facilitating nucleophilic substitutions. In biological systems, fluorine increases binding affinity to enzymes (e.g., metabolic pathway studies) due to its electronegativity and steric effects. Comparative studies with non-fluorinated analogs (e.g., 3,5-difluorophenylacetonitrile) show reduced target selectivity .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of 2-((2-Fluoro-4-methylphenyl)sulfonyl)acetonitrile, and what factors contribute to variability?

- Methodological Answer : Yield variability (76–94%) arises from:

- Catalyst choice : 18-crown-6 ether stabilizes transition states in sulfonyl fluoride synthesis .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) improve ion-pair dissociation .

- Temperature : Lower temperatures (0–6°C) mitigate side reactions in nitrile-containing intermediates .

DOE (Design of Experiments) approaches systematically optimize these parameters .

Q. How do researchers resolve contradictions in reported spectral data or purity levels across studies?

- Methodological Answer : Discrepancies arise from:

- Isomeric impurities : LC/MS and 2D NMR (e.g., NOESY) differentiate regioisomers (e.g., 2-fluoro-4-methyl vs. 2-fluoro-5-methyl derivatives) .

- Batch variability : GC-MS headspace analysis detects volatile impurities (e.g., residual acetonitrile or sulfonyl chlorides) .

Cross-validation with certified reference materials (CRMs) ensures consistency .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Methodological Answer :

- Docking simulations : Models fluorine’s role in binding to enzymes (e.g., sulfotransferases) using software like AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

Experimental validation includes: - Enzyme inhibition assays : IC₅₀ measurements correlate with computational binding energies.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。